molecular formula C17H18Si B15334322 Trimethyl(phenanthren-2-yl)silane

Trimethyl(phenanthren-2-yl)silane

Cat. No.: B15334322
M. Wt: 250.41 g/mol
InChI Key: HTMXECIZDKAJLY-UHFFFAOYSA-N
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Description

Trimethyl(phenanthren-2-yl)silane is an organosilicon compound featuring a phenanthrene aromatic system substituted with a trimethylsilyl group. Organosilicon compounds are widely studied for their unique electronic, steric, and reactivity profiles, which make them valuable in materials science, pharmaceuticals, and synthetic chemistry .

The phenanthrene moiety, a fused polycyclic aromatic hydrocarbon, likely enhances π-π interactions and stability compared to simpler aryl groups like phenyl or thienyl. This structural feature may influence applications in catalysis, organic electronics, or as intermediates in drug synthesis .

Properties

Molecular Formula

C17H18Si

Molecular Weight

250.41 g/mol

IUPAC Name

trimethyl(phenanthren-2-yl)silane

InChI

InChI=1S/C17H18Si/c1-18(2,3)15-10-11-17-14(12-15)9-8-13-6-4-5-7-16(13)17/h4-12H,1-3H3

InChI Key

HTMXECIZDKAJLY-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC2=C(C=C1)C3=CC=CC=C3C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(phenanthren-2-yl)silane typically involves the reaction of phenanthrene with trimethylchlorosilane in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows: [ \text{Phenanthrene} + \text{Trimethylchlorosilane} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Trimethyl(phenanthren-2-yl)silane undergoes various chemical reactions, including:

    Oxidation: The silicon-carbon bond can be oxidized to form silanols or siloxanes.

    Reduction: The compound can be reduced using hydride donors.

    Substitution: Electrophilic substitution reactions can occur at the phenanthrene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides.

Major Products:

    Oxidation: Silanols or siloxanes.

    Reduction: Silanes with reduced phenanthrene moieties.

    Substitution: Phenanthrene derivatives with various substituents.

Scientific Research Applications

Trimethyl(phenanthren-2-yl)silane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.

    Medicine: Investigated for its role in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Trimethyl(phenanthren-2-yl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon-carbon bond is highly reactive and can participate in various chemical transformations. The phenanthrene moiety provides additional stability and reactivity, making the compound suitable for a wide range of applications.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between Trimethyl(phenanthren-2-yl)silane and structurally related silanes:

Compound Name Core Structure Key Substituents Notable Properties/Applications References
This compound Phenanthrene Trimethylsilyl Hypothesized: Enhanced aromatic interactions, potential in optoelectronics
Trimethyl(2-thienyl)silane Thiophene Trimethylsilyl High reactivity in cross-coupling reactions; used in polymer synthesis
Trimethyl(2-phenylethoxy)silane Phenyl + ethoxy linker Trimethylsilyl + ethoxy group Stabilizes intermediates in organic synthesis; moderate hydrophobicity
Trimethyl(3-phenyl-1-propynyl)silane Phenyl + alkyne Trimethylsilyl + propynyl group Anticancer activity; enzyme inhibition properties
(5-Bromo-2-fluorophenyl)trimethylsilane Halogenated phenyl Bromine + fluorine substitutions Enhanced electrophilicity; used in Suzuki-Miyaura couplings
Key Observations:
  • Aromatic System Impact: Phenanthrene’s fused rings likely increase steric bulk and electronic delocalization compared to monocyclic aryl groups (e.g., phenyl or thienyl). This could reduce reactivity in nucleophilic substitutions but improve stability in high-temperature applications .
  • Functional Groups : Ethynyl or ethoxy substituents (e.g., in ) enhance versatility in click chemistry or polymer synthesis, whereas halogens (Br, F) improve electrophilicity for cross-coupling reactions .

Electronic and Steric Properties

  • Phenanthrenyl vs. Thienyl: The thienyl group in Trimethyl(2-thienyl)silane introduces sulfur-based lone pairs, enabling coordination with transition metals—a property less pronounced in purely hydrocarbon-based phenanthrenyl systems .
  • Halogenated Derivatives: Bromine and fluorine in (5-Bromo-2-fluorophenyl)trimethylsilane significantly alter electron density, making it more reactive toward palladium-catalyzed couplings compared to non-halogenated analogs .

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